molecular formula C12H15NO2 B8767565 n,n-Diethyl-3-formylbenzamide CAS No. 105394-85-2

n,n-Diethyl-3-formylbenzamide

Cat. No. B8767565
M. Wt: 205.25 g/mol
InChI Key: HMYIYZWYYMNGCY-UHFFFAOYSA-N
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Patent
US07576105B2

Procedure details

To a solution of 3-carboxybenzaldehyde (5.0 g, 33.3 mmol) in 50 mL of tetrahydrofuran was added carbonyl diimidazole (5.67 g, 35.0 mmol) under Argon. After 1 h of stirring, diethylamine (4.87 g, 66.7 mmol) was added, and the reaction mixture was stirred for 18 h and then refluxed one hour. After cooling, water (50 mL) was added to the reaction flask, and the contents were concentrated on a rotary evaporator. The resulting mixture was extracted three times with dichloromethane (50 mL). These extracts were combined, washed twice with 1 N aqueous hydrochloric acid solution (50 mL) and twice with water (50 mL), dried (Na2SO4), and concentrated to give a yellow oil. This material was purified on flash silica gel (1% methanol-chloroform to 3% methanol-chloroform) to provide 4.68 g (68% yield) of N,N-diethyl(3-formyl)benzamide as a light green oil. MS (ES), m/z 206 (MH+). 300 MHz 1H NMR (CDCl3) δ1.13 (br s, 3H), 1.27 (br s, 3H), 3.26 (br d, J=5.5 Hz, 2H), 3.58 (br d, J=5.5 Hz, 2H), 7.60 (t, J=7.6 Hz, 1H), 7.65 (t, J=7.8 Hz, 1H), 7.87-7.96 (m, 2H), 10.04 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.67 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.87 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=[O:8])([OH:3])=O.[C:12](C1NC=CN=1)([C:14]1[NH:15][CH:16]=[CH:17]N=1)=O.C(NCC)C.O>O1CCCC1>[CH2:14]([N:15]([CH2:16][CH3:17])[C:1](=[O:3])[C:4]1[CH:11]=[CH:10][CH:9]=[C:6]([CH:7]=[O:8])[CH:5]=1)[CH3:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)(O)C=1C=C(C=O)C=CC1
Name
Quantity
5.67 g
Type
reactant
Smiles
C(=O)(C=1NC=CN1)C=1NC=CN1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.87 g
Type
reactant
Smiles
C(C)NCC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After 1 h of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the contents were concentrated on a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted three times with dichloromethane (50 mL)
WASH
Type
WASH
Details
washed twice with 1 N aqueous hydrochloric acid solution (50 mL) and twice with water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
This material was purified on flash silica gel (1% methanol-chloroform to 3% methanol-chloroform)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)N(C(C1=CC(=CC=C1)C=O)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 4.68 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.